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Compound of Interest

Compound Name: -Spinasterol

Cat. No.: B12458773 Get Quote

α-Spinasterol: A Comprehensive Technical
Guide
An In-depth Examination of the Chemical Structure,
Properties, and Bioactivities of a Promising
Phytosterol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of α-spinasterol, a phytosterol with

significant therapeutic potential. The document covers its chemical structure, physicochemical

properties, and diverse pharmacological activities, with a focus on its anti-inflammatory, anti-

diabetic, and neuroprotective effects. Detailed experimental methodologies and signaling

pathway diagrams are provided to support further research and development.

Chemical Structure and Physicochemical Properties
α-Spinasterol, also known as 5α-stigmasta-7,22-dien-3β-ol, is a C29 phytosterol.[1] Its

structure is characterized by a tetracyclic cyclopenta[a]phenanthrene skeleton with a hydroxyl

group at the C-3 position and a double bond between C-7 and C-8, and another in the side

chain at C-22.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12458773?utm_src=pdf-interest
https://www.benchchem.com/product/b12458773?utm_src=pdf-body
https://www.benchchem.com/product/b12458773?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5715973/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8912510/
https://www.researchgate.net/publication/8384717_a-Spinasterol_Isolated_from_the_Root_of_Phytolacca_americana_and_its_Pharmacological_Property_on_Diabetic_Nephropathy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12458773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identifiers
Identifier Value

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-

ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-

2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-

cyclopenta[a]phenanthren-3-ol[3]

Molecular Formula C₂₉H₄₈O[1][2]

Molecular Weight 412.69 g/mol [1][2]

CAS Number 481-18-5[1][2]

Physicochemical Data
Property Value

Melting Point 168-169 °C[4]

Boiling Point 500.0 ± 44.0 °C at 760 mmHg[4]

Density 1.0 ± 0.1 g/cm³[4]

Solubility

Water: 3.4e-05 g/L; Soluble in Chloroform,

slightly soluble in Ethyl Acetate and Methanol

(heated)[5][6]

Optical Rotation [α]D²⁵ -3.6° (c = 2.8 in chloroform)[6]

logP 7.46[5]

Pharmacological Properties and Biological
Activities
α-Spinasterol exhibits a broad spectrum of pharmacological activities, making it a compound

of significant interest for drug development. It is known to be orally bioavailable and can cross

the blood-brain barrier.[7][8]

Summary of Biological Activities
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Activity Key Findings IC₅₀/Effective Dose

Anti-inflammatory

Inhibits COX-1 and COX-2

enzymes; reduces pro-

inflammatory cytokines (TNF-

α, IL-1β, IL-6) and mediators

(NO, PGE2).[8][9]

COX-1: 16.17 µM; COX-2:

7.76 µM[8]

Antinociceptive

Antagonist of the Transient

Receptor Potential Vanilloid 1

(TRPV1) receptor; reduces

postoperative and neuropathic

pain.[10]

TRPV1: 1.4 µM

Anti-diabetic

Enhances glucose uptake in

muscle cells and insulin

secretion in pancreatic β-cells;

improves hyperglycemia.[9]

[11]

-

Anticonvulsant

Elevates the seizure threshold

in various acute seizure

models in mice.[12]

0.1-1 mg/kg (i.p. in mice)[13]

Antidepressant

Exerts anti-immobility effects in

the forced swim test in mice.

[14]

1-2 mg/kg (i.p. in mice)[13]

Antibacterial

Shows activity against various

bacteria, including E. coli and

S. aureus.[8]

MIC for E. coli: 0.13 nM[8]

Key Signaling Pathways
α-Spinasterol modulates several key signaling pathways to exert its therapeutic effects. The

most well-documented are the NF-κB and Nrf2/HO-1 pathways, which are central to the

inflammatory and antioxidant responses.

Inhibition of the NF-κB Signaling Pathway
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α-Spinasterol has been shown to inhibit the activation of the NF-κB pathway, a critical

regulator of inflammation. It achieves this by reducing the phosphorylation of IKKβ and IκBα,

which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[15] This leads to a

downstream reduction in the expression of pro-inflammatory genes.
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Figure 1: α-Spinasterol's inhibition of the NF-κB signaling pathway.

Activation of the Nrf2/HO-1 Signaling Pathway
α-Spinasterol also exerts antioxidant effects by activating the Nrf2/HO-1 pathway. It promotes

the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of

antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1

(NQO1).[15][16]
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Figure 2: Activation of the Nrf2/HO-1 pathway by α-spinasterol.

Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a

foundation for the replication and extension of these studies.

Isolation and Purification of α-Spinasterol
A common method for isolating α-spinasterol involves extraction from plant sources followed

by chromatographic separation.
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Figure 3: General workflow for the isolation of α-spinasterol.

Protocol:
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Extraction: Dried and powdered plant material (e.g., 1.17 kg of Achyranthes aspera roots) is

extracted three times with methanol (12 L) at 60°C for 2 hours.[13]

Concentration: The combined methanolic extracts are concentrated under reduced pressure

using a rotary evaporator at 60°C to yield a crude extract.[13]

Fractionation: The crude extract is subjected to solvent-solvent partitioning using solvents of

increasing polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their

polarity.

Chromatography: The active fraction (e.g., the n-hexane fraction) is subjected to silica gel

column chromatography, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to

yield several sub-fractions.[2]

Purification: The sub-fraction containing α-spinasterol is further purified by methods such as

recrystallization from a suitable solvent (e.g., methanol) to obtain the pure compound.[2]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO)
Production Assay
This assay measures the ability of α-spinasterol to inhibit the production of nitric oxide, a key

inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Protocol:

Cell Culture: RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM)

supplemented with fetal bovine serum (FBS) and antibiotics.

Treatment: Cells are pre-treated with various concentrations of α-spinasterol (e.g., 1-5 µM)

for a specified time (e.g., 1 hour) before stimulation.[13]

Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory

response and NO production.[13]

Incubation: The cells are incubated for a further 24 hours.
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NO Measurement: The concentration of nitrite (a stable product of NO) in the culture

supernatant is measured using the Griess reagent. The absorbance is read at a specific

wavelength (e.g., 540 nm).

Data Analysis: The percentage of inhibition of NO production by α-spinasterol is calculated

relative to the LPS-stimulated control group.

In Vitro Anti-diabetic Activity: Glucose Uptake Assay
This assay assesses the effect of α-spinasterol on glucose uptake in a relevant cell line, such

as C2C12 myotubes.

Cell Line: C2C12 mouse myoblasts, differentiated into myotubes.

Protocol:

Cell Differentiation: C2C12 myoblasts are cultured to confluency and then differentiated into

myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum).

Treatment: Differentiated myotubes are treated with α-spinasterol at various concentrations

for a defined period (e.g., 16 hours).[2]

Glucose Uptake Measurement: Glucose uptake is measured using a fluorescently labeled

glucose analog, such as 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-

NBDG).[2] The cells are incubated with 2-NBDG for a short period (e.g., 30 minutes).

Fluorescence Reading: After washing to remove extracellular 2-NBDG, the intracellular

fluorescence is measured using a fluorescence microplate reader.

Data Analysis: The increase in glucose uptake is calculated relative to the untreated control

cells.

In Vivo Antinociceptive Activity: Hot Plate Test
The hot plate test is a common method to evaluate the analgesic properties of a compound in

animal models.

Animal Model: Male Albino Swiss mice (25-30 g).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b12458773?utm_src=pdf-body
https://www.benchchem.com/product/b12458773?utm_src=pdf-body
https://www.benchchem.com/product/b12458773?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8912510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8912510/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12458773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 7 days

before the experiment.

Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking,

jumping) is measured by placing the mouse on a hot plate maintained at a constant

temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 20 seconds) is used to prevent tissue

damage.

Drug Administration: α-Spinasterol is administered to the test group (e.g., orally or

intraperitoneally) at various doses. A vehicle control group and a positive control group (e.g.,

morphine) are also included.

Post-treatment Measurement: The latency to the nociceptive response is measured at

different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

Data Analysis: The antinociceptive effect is expressed as the increase in latency time

compared to the baseline or as a percentage of the maximum possible effect (%MPE).

Conclusion
α-Spinasterol is a multifaceted phytosterol with a compelling profile of pharmacological

activities. Its ability to modulate key signaling pathways involved in inflammation and oxidative

stress, coupled with its favorable pharmacokinetic properties, positions it as a strong candidate

for the development of novel therapeutics for a range of diseases, including inflammatory

disorders, diabetes, and neurological conditions. The experimental protocols and pathway

diagrams provided in this guide offer a solid foundation for researchers to further explore and

harness the therapeutic potential of this promising natural compound.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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